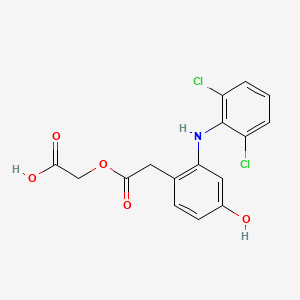

4'-Hydroxyaceclofenac

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C16H13Cl2NO5 |

|---|---|

Poids moléculaire |

370.2 g/mol |

Nom IUPAC |

2-[2-[2-(2,6-dichloroanilino)-4-hydroxyphenyl]acetyl]oxyacetic acid |

InChI |

InChI=1S/C16H13Cl2NO5/c17-11-2-1-3-12(18)16(11)19-13-7-10(20)5-4-9(13)6-15(23)24-8-14(21)22/h1-5,7,19-20H,6,8H2,(H,21,22) |

Clé InChI |

OJSDBYUJLSMOHF-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C(=C1)Cl)NC2=C(C=CC(=C2)O)CC(=O)OCC(=O)O)Cl |

Origine du produit |

United States |

Ii. Synthetic Methodologies and Derivatization Strategies

Chemical Synthesis Routes for 4'-Hydroxyaceclofenac Analogs and Related Structures

While this compound is principally formed in the body through the metabolic hydroxylation of aceclofenac (B1665411), laboratory synthesis of its analogs often requires multi-step chemical processes. e-lactancia.orgnih.gov These routes are designed to build the core structure and introduce the hydroxyl group at the desired position on one of the phenyl rings.

Synthetic strategies for related hydroxylated compounds can provide a model for these routes. For instance, the synthesis of hydroxylated metabolites of the drug oxprenolol (B1678068) involves the use of isomeric 2-pyranyl monoether derivatives of starting materials like 4-hydroxysalicylaldehyde. nih.gov The process continues with the conversion of O-allyl ethers into substituted phenols via Baeyer-Villiger oxidation, followed by the elaboration of the side chain using epichlorohydrin (B41342) and subsequent ring-opening. nih.gov A similar strategic approach could be envisioned for the de novo synthesis of this compound analogs, starting from appropriately substituted phenols and building the characteristic 2-[(2,6-dichlorophenyl)amino]phenylacetic acid backbone before introducing the carboxymethyl ester group.

Another general approach involves a three-step protocol starting from substituted isatoic anhydrides, which are first alkylated. mdpi.com This is followed by a condensation reaction with a suitable partner using a strong base like sodium hydride to yield the target analogs. mdpi.com

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions to maximize product yield and purity. Key parameters that are manipulated include solvent, temperature, and catalytic systems.

For example, in the synthesis of isotopically labeled aceclofenac, the choice of solvent was found to be critical in minimizing the formation of this compound as an impurity. The use of acetone (B3395972) as a solvent in the esterification step was shown to be superior to dimethylformamide (DMF) in preventing this unwanted side reaction. Temperature control is also vital; in the same synthesis, deuteration was optimal at 50°C, as higher temperatures led to non-specific deuterium (B1214612) exchange.

The table below outlines common parameters that are optimized in the synthesis of complex organic molecules like this compound analogs.

| Parameter | Influence on Reaction | Example of Optimization |

| Solvent | Affects solubility, reaction rate, and can influence the reaction pathway. | Using acetone instead of DMF to minimize byproduct formation in aceclofenac synthesis. |

| Temperature | Controls the rate of reaction and can affect selectivity. | Maintaining 50°C to ensure specific isotopic labeling and prevent side reactions. |

| Catalyst | Increases reaction rate and can provide stereochemical or regiochemical control. | Use of palladium(II) acetate (B1210297) in cross-coupling reactions to form key C-N bonds. |

| Reagent Stoichiometry | The ratio of reactants can determine the extent of reaction and minimize waste. | Using a slight excess of a key reagent to drive the reaction to completion. |

| Reaction Time | Insufficient time leads to incomplete reaction, while excessive time can lead to byproduct formation. | Monitoring reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal stopping point. sysrevpharm.org |

Stereoselective synthesis is a critical consideration when designing drug analogs, as different stereoisomers can have vastly different biological activities. rsc.org While this compound itself is not chiral, the synthesis of its derivatives could involve the creation of stereocenters. The evolution of predictive models and synthetic methods allows for greater control over the three-dimensional arrangement of atoms in a molecule. rsc.org

Approaches to achieve stereoselectivity include:

Use of Chiral Auxiliaries: A chiral group is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction.

Chiral Catalysts: A small amount of a chiral catalyst is used to favor the formation of one stereoisomer over another.

Substrate Control: The existing stereochemistry within a substrate molecule influences the stereochemistry of a new stereocenter being formed.

Recent advances have focused on developing highly stereoselective methods for creating specific structural motifs, such as (Z)-monofluoroalkenes, through reactions involving α-fluorosulfoximines and nitrones, which can achieve excellent Z/E stereocontrol. cas.cn Electrochemical methods are also emerging as a straightforward strategy for the stereoselective synthesis of complex alkenes. rsc.org

Design and Synthesis of Novel Structural Analogs and Derivatives of this compound

The design of new analogs and derivatives is a creative process guided by established medicinal chemistry principles, with the goal of improving the compound's properties.

The primary goal in designing novel derivatives of a lead compound like this compound is often to enhance a specific biological activity or improve its pharmacokinetic profile. This is typically achieved through systematic structural modifications.

Key principles include:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of related compounds to determine which parts of the molecule are essential for its activity. For example, in the development of novel flavone (B191248) derivatives, various substituents were added and the resulting compounds were tested to establish a correlation between their molecular properties and anti-inflammatory activity. sysrevpharm.org

Isosteric Replacement: A functional group is replaced by another group with similar physical and chemical properties to probe its importance or fine-tune the molecule's characteristics.

Molecular Hybridization: Two or more pharmacophores (active parts of different molecules) are combined into a single new molecule to create a compound with a dual or enhanced mode of action.

The synthesis of these novel derivatives often follows established reaction pathways, such as the Baker-Venkataraman Reaction for flavones or condensation reactions for thiazolidinones, adapted for the specific target molecule. sysrevpharm.orgnih.gov

Once a novel derivative is synthesized, its exact chemical structure must be unequivocally confirmed. A suite of advanced spectroscopic and spectrometric techniques is employed for this purpose.

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and spatial relationships (¹H NMR, ¹³C NMR). mdpi.com |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, O-H, N-H) within the molecule. mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Determines the precise molecular weight and elemental formula of the compound, confirming its identity. mdpi.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components of a mixture and provides mass information, crucial for analyzing reaction products and identifying metabolites like this compound in biological or environmental samples. nih.gov |

| X-ray Crystallography | Provides the definitive three-dimensional structure of a molecule in its crystalline state, confirming stereochemistry and conformation. researchgate.net |

These techniques, used in combination, provide a complete picture of the synthesized molecule, ensuring its identity and purity before further evaluation. mdpi.com

Green Chemistry Principles in this compound Synthesis Research

Modern chemical synthesis is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. mdpi.com These principles are highly relevant to the synthesis of pharmaceuticals and their derivatives, including analogs of this compound.

The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a framework for sustainable synthesis. acs.org Key principles applicable to the synthesis of this compound analogs include:

Prevention: It is better to prevent the formation of waste than to treat it after it has been created. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives like water, bio-based solvents, or supercritical CO₂. jddhs.com Solvent-free reactions, such as those using mechanochemical grinding, are an even better alternative. mdpi.comencyclopedia.pub

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. jddhs.com Energy-efficient techniques like microwave irradiation or sonication can significantly reduce reaction times and energy consumption compared to conventional heating. encyclopedia.pub

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. acs.org

By integrating these principles, the synthesis of this compound derivatives can be made more efficient, economical, and environmentally benign. encyclopedia.pub

Iii. Biotransformation and Metabolic Investigations of 4 Hydroxyaceclofenac

Enzymatic Formation of 4'-Hydroxyaceclofenac from Parent Compounds

In humans, aceclofenac (B1665411) undergoes significant metabolism, primarily yielding this compound. nih.govwikipedia.org This biotransformation occurs in hepatic models, including both human liver microsomes and hepatocytes. nih.govfabad.org.tr

The hydroxylation of aceclofenac at the 4'-position of the dichlorophenyl ring is the main metabolic route in humans, and this reaction is catalyzed by the cytochrome P450 enzyme system. nih.govwikipedia.org Specifically, CYP2C9 has been identified as the primary isoform responsible for the formation of this compound. nih.goveugenomic.comnih.govresearchgate.netresearchgate.netconfex.com

The role of CYP2C9 in this transformation has been demonstrated through several key experimental approaches:

Selective Inhibition: The formation of this compound was selectively inhibited by sulfaphenazole, a known specific inhibitor of CYP2C9. nih.gov

Correlation Studies: A direct correlation was observed between the rate of this compound formation and tolbutamide (B1681337) hydroxylase activity, a marker for CYP2C9 activity. nih.gov

Recombinant Enzymes: The metabolite was formed only when aceclofenac was incubated with microsomes derived from cells specifically engineered to express human CYP2C9. nih.gov

While CYP2C9 is the major catalyst, other minor hydroxylated metabolites, such as 5-hydroxyaceclofenac, have also been identified, suggesting the potential involvement of other CYP isoforms, though their specific identities are not conclusively established. medicaldialogues.innih.govnafdac.gov.ng

In addition to hydroxylation, aceclofenac can undergo hydrolysis, where the ester bond is cleaved to form diclofenac (B195802). nih.govnih.gov In humans, this is considered a minor metabolic pathway compared to the formation of this compound. nih.gov This hydrolysis can be mediated by plasma esterases or hepatic esterases located in microsomes and the cytosol. nih.goveugenomic.com Some studies also suggest that CYP2C9 can mediate this hydrolysis reaction in addition to its primary hydroxylation activity. nih.govresearchgate.net

Further Metabolic Transformations of this compound

Once formed, this compound is not metabolically inert and undergoes further biotransformation. A significant subsequent pathway is its own hydrolysis, mediated by plasma sterases, to form 4'-hydroxydiclofenac (B1664172). eugenomic.comnih.govnih.gov This indicates that this compound can act as a prodrug to 4'-hydroxydiclofenac.

Furthermore, conjugation reactions are involved in its metabolism. nih.gov The hydroxyl group of this compound can be conjugated with glucuronic acid, a common phase II metabolic reaction that increases water solubility and facilitates excretion. medicaldialogues.infabad.org.trdrugbank.com Indeed, urinary excretion is the main route of elimination for aceclofenac metabolites, which are primarily in their hydroxylated and glucuronidated forms. medicaldialogues.infabad.org.trdrugbank.com Known human metabolites of this compound include its glucuronide and sulfate (B86663) conjugates. nih.gov

In Vitro Metabolic Stability and Intrinsic Clearance Studies (e.g., using liver microsomes, hepatocytes)

In vitro metabolic stability assays are crucial for predicting the in vivo persistence of a compound. if-pan.krakow.plnih.gov These studies measure the rate at which a compound is metabolized by liver fractions, such as microsomes or hepatocytes, and the results are often expressed as the intrinsic clearance (CLint), which represents the maximum metabolic capacity of the liver for a given compound. nih.govsrce.hr

Pharmacokinetic modeling based on data from healthy volunteers has shown that the metabolism rate constant for this compound is significantly higher than that for diclofenac. nih.govconfex.com This suggests that once formed, this compound is cleared more rapidly than diclofenac.

| Parameter | Value | Parent Compound | Reference(s) |

| Metabolism Rate Constant (km,4OH-ace) | 0.72 h⁻¹ | This compound | confex.com |

| Metabolism Rate Constant (km,diclo) | 0.04 h⁻¹ | Diclofenac | confex.com |

| Generation Rate Constant of 4'-hydroxydiclofenac (from this compound) | 0.01 h⁻¹ | This compound | confex.com |

| Generation Rate Constant of 4'-hydroxydiclofenac (from diclofenac) | 0.46 h⁻¹ | Diclofenac | confex.com |

This interactive table summarizes key metabolic rate constants for this compound and related compounds.

In Vitro Inter-species Metabolic Comparisons

The metabolism of aceclofenac exhibits marked differences across species, which is a critical consideration in preclinical drug development. nih.govmdpi.comresearchgate.net These variations are primarily due to differences in the activity and expression of metabolic enzymes, particularly hepatic esterases. nih.govresearchgate.net

Humans: The primary metabolic pathway is hydroxylation by CYP2C9 to form this compound. nih.govmdpi.com Hydrolysis to diclofenac is a minor route. nih.gov

Rats: In stark contrast, aceclofenac is rapidly and extensively hydrolyzed to diclofenac. nih.govmdpi.comresearchgate.net This is attributed to a much higher activity of aceclofenac-hydrolyzing esterases in rat liver microsomes and cytosol compared to humans. nih.govresearchgate.netresearchgate.net The resulting diclofenac is then further oxidized to its own hydroxylated metabolites. nih.gov

Monkeys: The metabolic profile in monkeys is intermediate between that of rats and humans. nih.gov The conversion of aceclofenac to diclofenac occurs, but to a significantly lesser extent than in rats. Consequently, both this compound and 4'-hydroxydiclofenac are found in monkey urine. nih.gov

The kinetic parameters for the hydrolysis of aceclofenac highlight these profound species differences.

| Species | Liver Fraction | Vmax (pmol/min/mg protein) | KM (μM) | Reference(s) |

| Rat | Hepatic Microsomes | 2113 ± 177 | 191 ± 40 | nih.govresearchgate.net |

| Rat | Cytosol | 479 ± 37 | 75 ± 22 | nih.govresearchgate.net |

| Human | Hepatic Microsomes | 27 ± 10 | 792 ± 498 | nih.govresearchgate.net |

| Human | Cytosol | 87 ± 5 | 218 ± 30 | nih.govresearchgate.net |

This interactive table compares the kinetic parameters of aceclofenac hydrolysis in rat and human liver fractions, demonstrating the significantly higher esterase activity in rats.

These in vitro comparisons underscore the importance of selecting appropriate animal models in preclinical studies and confirm that cultured human hepatocytes are the most predictive model for anticipating the in vivo metabolism of aceclofenac in humans. nih.govresearchgate.net

Iv. Advanced Analytical Chemistry Techniques for 4 Hydroxyaceclofenac Research

High-Resolution Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating 4'-Hydroxyaceclofenac from its parent compound, other metabolites, and endogenous components in biological samples. The choice of technique depends on the required resolution, speed, and nature of the analyte.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Reversed-phase HPLC (RP-HPLC) methods are particularly common, offering robust and reliable separation. Method development focuses on optimizing stationary phase, mobile phase composition, flow rate, and detector settings to achieve adequate separation and quantification.

One validated RP-HPLC method successfully achieved the simultaneous determination of aceclofenac (B1665411) and its three primary metabolites, including this compound, in human plasma. nih.gov This method employed a gradient elution with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer, coupled with UV detection at 282 nm. nih.gov The long run times associated with such gradient methods, with this compound eluting at 46.9 minutes, highlight the complexity of separating structurally similar compounds. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Reversed-phase C18 column | nih.gov |

| Mobile Phase | Acetonitrile-phosphate buffer gradient | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 282 nm | nih.gov |

| Retention Time | 46.9 min | nih.gov |

| Internal Standard | Ketoprofen | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically <2 µm) to provide faster analysis times and improved resolution and sensitivity. wisdomlib.orgindexcopernicus.com These methods are particularly advantageous for high-throughput analysis required in pharmacokinetic studies. wisdomlib.org

UHPLC systems, often coupled with mass spectrometry (UHPLC-MS), have been developed for the simultaneous determination of aceclofenac and its metabolites. wisdomlib.orgdea.gov For instance, an ultra-performance liquid chromatographic/quadrupole time-of-flight mass spectrometric (UPLC/Q-TOF-MS) method used an Acquity UPLC BEH C18 column for rapid separation. wisdomlib.org The isocratic mobile phase, consisting of acetonitrile and 2mM ammonium (B1175870) acetate (B1210297), allowed for a total run time of only 2.0 minutes, a substantial improvement over traditional HPLC methods. wisdomlib.org

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Acquity UPLC BEH C18 (100.0 x 2.1 mm, 1.7 µm) | wisdomlib.org |

| Mobile Phase | Isocratic: Acetonitrile-2mM Ammonium Acetate (50:50, v/v) | wisdomlib.org |

| Flow Rate | 0.20 mL/min | wisdomlib.org |

| Total Run Time | 2.0 minutes | wisdomlib.org |

The application of Gas Chromatography (GC) for the direct analysis of this compound is generally not feasible. Like its parent compound aceclofenac, this compound is a thermally labile and non-volatile molecule. dea.gov During standard GC/MS analysis, aceclofenac undergoes facile thermal degradation in the heated injection port, losing its glycolic acid moiety. dea.gov This results in the formation of a breakdown product, 1-(2,6-dichlorophenyl)-2-indolinone, and the absence of a molecular ion in the resulting mass spectrum. dea.gov

Consequently, GC-based analysis would necessitate a derivatization step to convert this compound into a more volatile and thermally stable derivative. This process adds complexity to sample preparation and requires careful validation to ensure complete and reproducible derivatization. While GC-MS methods have been developed for other NSAIDs, often involving methylation, specific, validated methods for the volatile derivative analysis of this compound are not widely reported in the literature. dea.gov

Capillary Electrophoresis (CE) offers an alternative separation mechanism to liquid chromatography, separating analytes based on their differential migration in an electric field. fortlewis.edu This technique is characterized by high separation efficiency, low sample consumption, and reduced solvent usage. researchgate.net

While specific applications detailing the separation of this compound are limited, CE methods have been successfully developed for the analysis of its parent compound, aceclofenac, and the closely related diclofenac (B195802) in biological matrices like human plasma. nih.gov A free zone capillary electrophoresis (FZCE) method achieved a rapid separation of aceclofenac and diclofenac in under 3 minutes using N-methyl-D-glucamine as an effective electrolyte additive in a borate (B1201080) buffer. nih.gov The potential for CE in the analysis of NSAIDs and their metabolites suggests its applicability for this compound, particularly in scenarios requiring high-resolution separation from other charged species. researchgate.netnih.govresearchgate.net

Advanced Spectrometric Detection and Quantification Methods

Spectrometric methods, especially when coupled with chromatographic separation, provide the high degree of selectivity and sensitivity needed for the definitive identification and quantification of this compound in biological samples.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and selective quantification of drugs and their metabolites. bioanalysis-zone.com This technique combines the powerful separation capabilities of LC with the precise mass analysis of MS. Quantification is typically performed on a triple-quadrupole mass spectrometer operating in the multiple reaction-monitoring (MRM) or selective reaction-monitoring (SRM) mode. nih.govresearchgate.net

In this mode, a specific precursor ion (the protonated or deprotonated molecule of this compound) is selected and fragmented, and a specific product ion is monitored for detection. This process provides exceptional selectivity, minimizing interference from co-eluting compounds. nih.govresearchgate.net Several LC-MS/MS methods have been validated for the simultaneous quantification of aceclofenac and its metabolites, including this compound. These methods utilize electrospray ionization (ESI) as the interface between the LC and the MS. nih.govresearchgate.net

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| This compound | 368.9 | 74.9 | nih.govresearchgate.net |

| Aceclofenac | 352.9 | 74.9 | nih.govresearchgate.net |

| Diclofenac | 296.1 | 251.7 | nih.govresearchgate.net |

| 4'-Hydroxydiclofenac (B1664172) | 311.8 | 267.7 | nih.govresearchgate.net |

| Flufenamic acid (Internal Standard) | 279.9 | 235.9 | nih.gov |

High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS, is also employed. wisdomlib.orgajpaonline.com Q-TOF instruments provide accurate mass measurements, which aids in the structural elucidation and confirmation of metabolites in complex samples. wisdomlib.org

Mass Spectrometry (MS) Applications

Tandem Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique in the bioanalysis of this compound due to its high sensitivity and selectivity. This method is particularly powerful for confirming the chemical structure of the metabolite and quantifying its presence in complex biological samples.

In a typical LC-MS/MS workflow, the this compound is first separated from other components in the sample matrix using liquid chromatography. Following separation, the compound is ionized, commonly through electrospray ionization (ESI), and introduced into the mass spectrometer. The instrument then isolates the precursor ion of this compound and subjects it to collision-induced dissociation (CID). This process fragments the precursor ion into characteristic product ions.

The specific transition from the precursor ion to a designated product ion is monitored, providing a high degree of certainty in both the identification and quantification of this compound. For instance, a documented method for the simultaneous determination of aceclofenac and its metabolites in plasma utilized the following ion transition for this compound: m/z 368.9 → 74.9. nih.gov This specific fragmentation pattern serves as a molecular fingerprint, ensuring that the detected signal corresponds unequivocally to the target analyte. The intensity of this transition is then used to quantify the concentration of this compound in the original sample.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a vital tool for determining the exact mass of this compound, which in turn allows for the deduction of its elemental composition with a high degree of confidence. Unlike nominal mass measurements provided by standard mass spectrometers, HRMS can measure mass-to-charge ratios to several decimal places.

The precise mass of a molecule is unique to its elemental formula. Therefore, by accurately measuring the mass of this compound, researchers can confirm its chemical formula, C₁₆H₁₃Cl₂NO₅. According to the PubChem database, the exact mass of this compound is 369.0170779 Da. nih.gov This level of precision is instrumental in distinguishing this compound from other compounds that may have the same nominal mass but a different elemental composition, thereby reducing the likelihood of false-positive identifications in complex samples.

Isotope Labeling and Tracing Studies

Isotope labeling is a powerful technique used to trace the metabolic fate of drugs and their metabolites within a biological system. nih.govresearchgate.net In the context of this compound research, this would involve synthesizing the molecule with one or more of its atoms replaced by a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H).

Once the isotopically labeled this compound is introduced into a biological system, its journey can be tracked using mass spectrometry. The mass spectrometer can differentiate between the labeled and unlabeled forms of the compound due to the mass difference imparted by the isotopes. This allows researchers to follow the absorption, distribution, metabolism, and excretion (ADME) of this compound with high specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. nih.gov It provides detailed information about the chemical environment of individual atoms within the molecule, which is crucial for confirming its structure and assessing its purity.

In purity analysis, the ¹H NMR spectrum of a this compound sample can be compared to that of a highly pure reference standard. The presence of any additional signals in the sample's spectrum would indicate the presence of impurities. Furthermore, quantitative NMR (qNMR) can be employed to determine the exact purity of the sample without the need for a specific reference standard for each impurity.

NMR is also a powerful technique for conformational analysis, which is the study of the three-dimensional arrangement of atoms in a molecule. auremn.org.br Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of different protons within the this compound molecule. This data is essential for determining the preferred conformation of the molecule in solution, which can have significant implications for its biological activity. A study on the degradation products of aceclofenac utilized 2D NMR techniques to elucidate their structures, highlighting the utility of this method in analyzing related compounds. scispace.com

Sample Preparation Strategies for Research Samples (e.g., cell culture media, tissue homogenates)

The accurate analysis of this compound in biological matrices such as cell culture media and tissue homogenates necessitates effective sample preparation. ijpsjournal.comorientjchem.org The primary goal of sample preparation is to remove interfering substances from the matrix that could compromise the analytical results, while efficiently extracting the analyte of interest. nih.gov Common strategies include:

Protein Precipitation (PPT): This is a straightforward and widely used method for removing proteins from biological samples. ijpsjournal.com It typically involves the addition of a water-miscible organic solvent, such as acetonitrile, to the sample. This causes the proteins to denature and precipitate out of the solution. After centrifugation, the supernatant containing this compound can be collected for analysis. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. orientjchem.org By selecting an appropriate organic solvent, this compound can be selectively extracted from the aqueous biological matrix into the organic phase, leaving behind many of the interfering components.

Solid-Phase Extraction (SPE): SPE is a more selective sample preparation method that utilizes a solid sorbent material to isolate the analyte from the sample matrix. ijpsjournal.com The sample is passed through a cartridge containing the sorbent, which retains this compound based on its chemical properties. After washing the cartridge to remove impurities, the purified analyte is eluted with a suitable solvent.

The choice of sample preparation technique depends on the nature of the biological matrix, the concentration of the analyte, and the analytical method being used.

Method Validation Parameters for Research Quantitation (e.g., linearity, accuracy, precision, sensitivity)

For any quantitative analytical method to be considered reliable, it must undergo a thorough validation process. omicsonline.orgeuropa.eu The key parameters assessed during method validation for the quantification of this compound in research samples are outlined in the table below.

| Validation Parameter | Description |

|---|---|

| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is typically evaluated by analyzing a series of standards of known concentrations. pensoft.net |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples with a known concentration of this compound and comparing the measured concentration to the actual concentration. pensoft.net |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. pensoft.net |

| Sensitivity | A measure of the method's ability to detect and quantify small amounts of this compound. It is defined by the Limit of Detection (LOD), which is the lowest concentration of the analyte that can be reliably detected, and the Limit of Quantification (LOQ), which is the lowest concentration that can be measured with acceptable precision and accuracy. pensoft.net |

A study detailing an LC-MS/MS method for the simultaneous determination of aceclofenac and its metabolites reported a coefficient of variation for assay precision of less than 6.5% and an accuracy ranging from 93% to 103%. nih.gov

V. in Vitro Pharmacological and Biochemical Characterization of 4 Hydroxyaceclofenac

Investigation of Molecular Target Interactions and Mechanisms of Action

Cyclooxygenase (COX) Isoforms: The effect of 4'-Hydroxyaceclofenac on cyclooxygenase (COX) enzymes, which are central to prostaglandin (B15479496) synthesis, has been a subject of detailed investigation. springernature.comnih.govbjournal.org In human whole blood assays, this compound demonstrates preferential inhibition of COX-2 over COX-1. nih.govresearchgate.net It weakly inhibits COX-1, with a 50% inhibitory concentration (IC50) value greater than 100 µM. nih.govresearchgate.net In contrast, it produces a 50% reduction in COX-2 activity at a concentration of 36 µM, indicating a selective inhibitory profile. nih.govresearchgate.net However, other studies have presented varied findings. For instance, in short-term in vitro assays using human whole blood and monocytes, this compound did not appear to affect either COX-1 or COX-2. drugbank.comnih.gov Yet, in long-term assays, it was found to suppress both isoforms, an effect that was correlated with its conversion to 4'-hydroxy-diclofenac. drugbank.comnih.gov Furthermore, when tested in a cell-free system with purified ovine cyclooxygenases, this compound was found to be without effect. nih.gov These differing results suggest that the COX-inhibitory action of this compound may be indirect or dependent on the specific experimental conditions and cellular environment.

| Enzyme | Assay System | IC50 Value (µM) | Reference |

|---|---|---|---|

| COX-1 | Human Whole Blood | > 100 | nih.govresearchgate.net |

| COX-2 | Human Whole Blood | 36 | nih.govresearchgate.net |

| Purified Ovine COX-1 & COX-2 | Cell-Free System | No effect | nih.gov |

Matrix Metalloproteinases (MMPs): Matrix metalloproteinases are a family of enzymes responsible for the degradation of extracellular matrix components, playing a critical role in conditions like osteoarthritis and rheumatoid arthritis. documentsdelivered.comresearchgate.net Research has shown that this compound can modulate the production of these enzymes. In studies using human rheumatoid synovial cells and rabbit articular chondrocytes, this compound was found to down-regulate both the basal and interleukin-1β-induced production of pro-matrix metalloproteinase-1 (proMMP-1/pro-collagenase) and pro-matrix metalloproteinase-3 (proMMP-3/pro-stromelysin-1). nih.govnih.gov This inhibitory effect on MMP production is considered a key component of the chondroprotective effects associated with aceclofenac (B1665411). nih.gov Notably, the compound did not appear to modulate the production of pro-matrix metalloproteinase-2 (proMMP-2/pro-gelatinase A) or the tissue inhibitor of metalloproteinases-1 (TIMP-1). nih.gov

| MMP/TIMP | Cell Type | Effect | Reference |

|---|---|---|---|

| proMMP-1 | Human Rheumatoid Synovial Cells | Down-regulated | nih.gov |

| proMMP-3 | Human Rheumatoid Synovial Cells | Down-regulated | nih.gov |

| proMMP-1 | Rabbit Articular Chondrocytes | Down-regulated | nih.gov |

| proMMP-3 | Rabbit Articular Chondrocytes | Down-regulated | nih.gov |

| proMMP-2 | Human Rheumatoid Synovial Cells | No modulation | nih.gov |

| TIMP-1 | Human Rheumatoid Synovial Cells | No modulation | nih.gov |

Cellular and Subcellular Effects in In Vitro Models

In vitro studies using various cell lines have demonstrated that this compound exerts significant effects at the cellular and subcellular levels, particularly in modulating inflammatory pathways and the expression of key proteins.

Interleukins: Interleukins are a group of cytokines that play a central role in orchestrating the inflammatory response. nih.govmedscape.com this compound has been shown to modulate the production of several key interleukins in human chondrocyte cultures. At concentrations ranging from 1 to 30 µM, it significantly decreased the production of Interleukin-6 (IL-6). nih.govresearchgate.net Furthermore, at a concentration of 30 µM, it slightly decreased the production of Interleukin-8 (IL-8). nih.gov

Prostaglandins: Prostaglandins are lipid compounds that are key mediators of inflammation. nih.gov In vitro studies have consistently shown that this compound is a potent inhibitor of prostaglandin synthesis. It has been demonstrated to fully block prostaglandin E2 (PGE2) synthesis in human chondrocytes stimulated with either interleukin-1β (IL-1β) or lipopolysaccharide (LPS). nih.govresearchgate.net This effect is also observed in human rheumatoid synovial cells, where it suppresses PGE2 production. nih.gov This action is largely attributed to its inhibitory effects on the COX pathway.

Nitric Oxide: Nitric oxide (NO) is a signaling molecule that plays a complex role in inflammation. nih.govnih.gov At a concentration of 30 µM, this compound was found to inhibit nitric oxide production in human chondrocytes that were stimulated by either IL-1β or LPS. nih.govresearchgate.net This suggests that part of its anti-inflammatory activity may be mediated through the modulation of the nitric oxide synthase pathway.

| Mediator | Concentration (µM) | Effect | Reference |

|---|---|---|---|

| Interleukin-6 (IL-6) | 1 - 30 | Significantly decreased | nih.govresearchgate.net |

| Interleukin-8 (IL-8) | 30 | Slightly decreased | nih.gov |

| Prostaglandin E2 (PGE2) | Not specified | Fully blocked | nih.govresearchgate.net |

| Nitric Oxide (NO) | 30 | Inhibited | nih.govresearchgate.net |

While oxidative stress is intrinsically linked to inflammation, specific in vitro studies detailing the direct impact of this compound on oxidative stress markers such as superoxide (B77818) dismutase (SOD), catalase (CAT), or malondialdehyde (MDA) are not extensively reported in the current scientific literature. The modulation of inflammatory mediators like nitric oxide suggests a potential indirect effect on the cellular redox state, but further targeted research is required to characterize its direct role in modulating oxidative stress pathways.

This compound has been shown to influence cellular function at the level of gene transcription and protein synthesis, which underlies many of its observed pharmacological effects.

Gene Expression: Studies have demonstrated that this compound can alter the expression of genes encoding inflammatory and degradative proteins. At a concentration of 30 µM, it significantly decreased the messenger RNA (mRNA) levels of IL-1β in human chondrocytes. nih.govresearchgate.net In rabbit articular chondrocytes and synoviocytes, it was found to decrease the mRNA levels for both proMMP-1 and proMMP-3. nih.gov This indicates that its modulatory effects on protein production are, at least in part, regulated at the transcriptional level.

Protein Synthesis: The effects of this compound on gene expression translate to measurable changes in protein synthesis and secretion. As previously noted, it down-regulates the production of proMMP-1 and proMMP-3 in both human and rabbit joint-derived cells. nih.govnih.gov Similarly, its ability to decrease the production of IL-6 and IL-8 reflects an impact on the synthesis and/or secretion of these cytokines. nih.gov In rabbit synoviocytes, this compound was also found to suppress cellular proliferation, an effect that is intrinsically linked to the regulation of protein synthesis required for cell cycle progression. nih.gov

Structure-Activity Relationship (SAR) Derivation for this compound and its Analogs

A comprehensive review of available scientific literature did not yield specific studies detailing the structure-activity relationship (SAR) of this compound and its direct analogs. Research has predominantly focused on the pharmacological activities of aceclofenac and its primary metabolites rather than systematic structural modifications of this compound to derive SAR insights.

Comparative Pharmacological Activity with Parent Compound (Aceclofenac) in In Vitro Models

In vitro studies have revealed a distinct pharmacological profile for this compound when compared to its parent compound, aceclofenac. These differences are notable in their effects on cyclooxygenase (COX) enzymes, inflammatory mediators, and components of the cartilage matrix.

The inhibitory activity of this compound and aceclofenac on COX enzymes, which are key to prostaglandin synthesis, has been evaluated in various in vitro systems, including human whole blood assays and with purified ovine enzymes. nih.gov In human whole blood assays, both aceclofenac and this compound have demonstrated weak inhibitory effects on COX-1, with IC50 values greater than 100 microM. nih.govresearchgate.net However, their impact on COX-2 activity differs significantly. Aceclofenac is a potent inhibitor of COX-2, with a 50% reduction in activity at a concentration of 0.77 microM. nih.govresearchgate.net In contrast, this compound is a much weaker inhibitor of COX-2, requiring a concentration of 36 microM to achieve the same level of inhibition. nih.govresearchgate.net Interestingly, in studies using purified ovine cyclooxygenases, this compound showed no effect, while aceclofenac demonstrated weak inhibition with an IC50 value exceeding 100 microM. nih.gov Some research also indicates that in short-term in vitro assays, neither aceclofenac nor this compound affected COX-1 or COX-2, but they did suppress both isoforms in long-term assays, which was paralleled by their conversion to diclofenac (B195802) and 4'-hydroxy-diclofenac, respectively. nih.gov

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (Concentration for 50% decrease in activity) |

|---|---|---|

| Aceclofenac | > 100 microM | 0.77 microM |

| This compound | > 100 microM | 36 microM |

The influence of this compound and aceclofenac on the production of various inflammatory mediators has been investigated in human articular chondrocytes stimulated with interleukin-1beta (IL-1beta) or lipopolysaccharide (LPS). nih.gov

Prostaglandin E2 (PGE2) Synthesis: Both this compound and aceclofenac have been shown to fully block PGE2 synthesis in IL-1beta- or LPS-stimulated human chondrocytes at concentrations ranging from 1 to 30 microM. nih.govresearchgate.net It has been suggested that the suppressive effects of both compounds on PGE2 production are facilitated by their hydrolytic conversion to diclofenac and 4'-hydroxydiclofenac (B1664172) within rheumatoid synovial cells. nih.gov

Interleukin Production: At concentrations between 1 and 30 microM, both compounds significantly decreased the production of IL-6. nih.govresearchgate.net However, their effects on other interleukins diverge. Aceclofenac had no effect on IL-8 production, whereas this compound slightly decreased its production at the highest tested dose of 30 microM. nih.gov Furthermore, at a concentration of 30 microM, both compounds, along with diclofenac, significantly decreased IL-1beta mRNA levels. nih.gov

Nitric Oxide (NO) Production: A clear distinction in activity is observed in their effect on nitric oxide production. Aceclofenac was found to have no effect on IL-1beta- or LPS-stimulated nitric oxide production. nih.gov In contrast, at a concentration of 30 microM, this compound inhibited nitric oxide production stimulated by both IL-1beta and LPS. nih.govresearchgate.net

| Parameter | Aceclofenac Effect | This compound Effect |

|---|---|---|

| PGE2 Synthesis | Fully blocked at 1-30 microM | Fully blocked at 1-30 microM |

| IL-6 Production | Significantly decreased at 1-30 microM | Significantly decreased at 1-30 microM |

| IL-8 Production | No effect | Slightly decreased at 30 microM |

| IL-1beta mRNA | Significantly decreased at 30 microM | Significantly decreased at 30 microM |

| Nitric Oxide Production | No effect | Inhibited at 30 microM |

Studies utilizing rabbit articular chondrocytes and synoviocytes have highlighted a potential chondroprotective role for this compound that is not observed with the parent compound. nih.gov

Matrix Metalloproteinases (MMPs): this compound was found to down-regulate the production of pro-matrix metalloproteinase-1 (proMMP-1/procollagenase 1) and pro-matrix metalloproteinase-3 (proMMP-3/prostromelysin 1) and decrease their corresponding mRNAs in both rabbit articular chondrocytes and synoviocytes. nih.gov In contrast, aceclofenac itself, as well as its other metabolites diclofenac and 4'-hydroxydiclofenac, did not show obvious effects on these cellular functions. nih.gov

Glycosaminoglycan (GAG) Release: this compound interfered with the release of sulfated-glycosaminoglycans (proteoglycans) from chondrocytes, suggesting a role in preserving the cartilage matrix. nih.gov

These findings suggest that the therapeutic effects of aceclofenac in conditions like rheumatoid arthritis and osteoarthritis may be partly attributable to the unique chondroprotective actions of its metabolite, this compound. nih.gov

Vi. Computational and Chemoinformatics Approaches for 4 Hydroxyaceclofenac Research

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4'-Hydroxyaceclofenac, docking simulations can elucidate its binding mechanisms to specific biological targets, providing insights into its therapeutic effects.

Experimental studies have identified that this compound, a major metabolite of aceclofenac (B1665411), suppresses the production of pro-matrix metalloproteinase-1 (proMMP-1) and pro-matrix metalloproteinase-3 (proMMP-3) in human rheumatoid synovial cells. nih.gov Additionally, it is known to inhibit cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov These proteins, therefore, represent primary targets for molecular docking studies.

A typical molecular docking workflow for this compound would involve:

Preparation of the Receptor: Obtaining the 3D crystal structures of target proteins like MMP-1, MMP-3, and COX-2 from a repository such as the Protein Data Bank (PDB).

Preparation of the Ligand: Generating the 3D structure of this compound and optimizing its geometry.

Docking Simulation: Using software to place the ligand into the active site of the receptor and score the different binding poses based on factors like binding energy.

Analysis of Results: Examining the best-scoring poses to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the target protein.

Such simulations can reveal the structural basis for the inhibitory activity of this compound, explaining its efficacy and potentially guiding the design of new derivatives with improved binding affinity and selectivity. mdpi.com

| Potential Protein Target | PDB ID | Function | Relevance to this compound |

|---|---|---|---|

| Matrix Metalloproteinase-1 (MMP-1) | 966C | Collagen degradation | Production is suppressed by this compound nih.gov |

| Matrix Metalloproteinase-3 (MMP-3) | 1B3D | Extracellular matrix degradation | Production is suppressed by this compound nih.gov |

| Cyclooxygenase-2 (COX-2) | 5KIR | Prostaglandin (B15479496) synthesis (inflammation) | Inhibited by aceclofenac and its metabolites nih.govmdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound, QSAR models can be developed to predict its anti-inflammatory potency and other pharmacological properties.

Developing a QSAR model for aceclofenac and its metabolites would involve:

Data Set Compilation: Assembling a collection of structurally related compounds, including aceclofenac, this compound, and other derivatives with experimentally determined anti-inflammatory activities (e.g., IC50 values for COX-2 inhibition).

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, which quantify various aspects of their molecular structure, such as physicochemical, topological, and electronic properties.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the calculated descriptors with the observed biological activity. mdpi.com

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques to ensure its reliability. nih.gov

A validated QSAR model could be used to predict the anti-inflammatory activity of newly designed, unsynthesized analogs of this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing. This approach accelerates the drug discovery process by focusing resources on compounds with a higher probability of success. acs.org

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target and elicit a response.

A pharmacophore model for this compound's activity could be generated in two ways:

Ligand-Based: Based on the alignment of a set of active molecules, including this compound, to identify common chemical features.

Structure-Based: Derived from the key interactions observed in the binding site of a target protein complexed with this compound, as identified through molecular docking or X-ray crystallography. mdpi.com

Once a validated pharmacophore model is developed, it can be used as a 3D query for virtual screening of large chemical databases. nih.govnih.gov This process filters vast libraries of compounds to identify novel molecules that match the pharmacophoric features, and thus are likely to bind to the same target and exhibit similar biological activity. This strategy is particularly useful for "scaffold hopping"—finding new and structurally diverse chemical series that possess the desired therapeutic effect, potentially leading to the discovery of novel analogs with improved properties. nih.gov

In Silico Prediction of Biotransformation Pathways and Metabolite Reactivity

In silico tools play a crucial role in predicting the metabolic fate of drug candidates. For this compound, these models are used to understand its formation from the parent drug, aceclofenac.

Aceclofenac is primarily metabolized in the liver, where it undergoes hydroxylation to form its major metabolite, this compound. nih.govresearchgate.net This biotransformation is mediated by the Cytochrome P450 enzyme, specifically the CYP2C9 isoform. nih.govresearchgate.net Computational pharmacokinetic models have been developed to describe the sequential metabolism of aceclofenac. nih.gov

Compartmental modeling, using software like ADAPT 5, has been successfully applied to analyze the plasma concentrations of aceclofenac and its metabolites over time in healthy volunteers. nih.govresearchgate.net These models have provided key kinetic parameters that quantify the rate of conversion.

| Pharmacokinetic Parameter | Description | Estimated Value | Reference |

|---|---|---|---|

| km,4OH-ace | Metabolism rate constant for this compound | 0.72 h⁻¹ | researchgate.netconfex.com |

| km,diclo | Metabolism rate constant for Diclofenac (B195802) (another metabolite) | 0.04 h⁻¹ | researchgate.netconfex.com |

The data indicates that the metabolism rate constant for this compound is significantly greater than that for diclofenac, another metabolite of aceclofenac. researchgate.netconfex.com Such in silico models are invaluable for predicting drug-drug interactions and understanding how genetic variations in CYP enzymes might affect the metabolic profile of aceclofenac. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov Following molecular docking, MD simulations can be employed to analyze the conformational stability of the this compound-protein complex.

An MD simulation provides detailed insights into:

Binding Stability: By running a simulation for a period of nanoseconds, researchers can assess whether this compound remains stably bound within the active site of its target protein (e.g., COX-2 or MMPs) or if it dissociates. najah.edu

Conformational Changes: The simulation can reveal how the protein's structure adapts upon binding to the ligand and how the ligand itself may change its conformation to achieve an optimal fit.

Interaction Dynamics: It allows for the detailed analysis of the dynamics of key interactions, such as the formation and breaking of hydrogen bonds, over the course of the simulation.

Binding Free Energy Calculation: Advanced techniques like MM/PBSA and MM/GBSA can be applied to the simulation trajectory to provide a more accurate estimation of the binding free energy, which is a measure of binding affinity. mdpi.com

By providing a dynamic view of the molecular interactions, MD simulations offer a deeper understanding of the binding mechanism of this compound at an atomic level, complementing the static picture provided by molecular docking. nih.gov

Vii. Emerging Research Avenues and Future Directions

Exploration of Untapped Synthetic Routes and Methodologies

The primary route to obtaining 4'-Hydroxyaceclofenac is through the metabolism of its parent drug, aceclofenac (B1665411). In humans, this conversion is predominantly carried out by the cytochrome P450 enzyme, specifically the CYP2C9 isoenzyme, which hydroxylates aceclofenac at the 4' position nih.govnih.gov. While this biological process is well-documented, it represents a dependency on the parent drug.

Future research is anticipated to focus on developing direct and efficient synthetic pathways that are not reliant on aceclofenac as a precursor. Emerging areas of interest include:

Biocatalytic Synthesis: Utilizing isolated enzymes or whole microbial systems to perform specific hydroxylation reactions. This approach offers the potential for high specificity and environmentally friendly ("green") chemistry. Research into microbial biotransformation, for instance, has shown success in synthesizing hydroxylated aromatic compounds like 4-hydroxybenzoic acid from basic feedstocks, a strategy that could be adapted for this compound researchgate.netnih.gov.

Chemoenzymatic Synthesis: A hybrid approach that combines traditional chemical synthesis steps with enzymatic reactions to achieve transformations that are difficult to control through purely chemical means.

Novel Chemical Methodologies: The development of advanced catalytic systems that can achieve regioselective hydroxylation on complex aromatic structures with high yields, providing a scalable and cost-effective manufacturing process.

Investigation of Unexplored Biochemical Pathways and Novel Molecular Targets

Historically, the therapeutic effects of aceclofenac were often attributed to its conversion to other active compounds nih.gov. However, recent studies have illuminated the intrinsic activity of this compound, suggesting it is more than a passive byproduct.

One significant finding is its effect on joint-degrading enzymes. Research has shown that this compound can suppress the production of pro-matrix metalloproteinase-1 (proMMP-1) and pro-matrix metalloproteinase-3 (proMMP-3) in human rheumatoid synovial cells nih.gov. These enzymes are crucial in the breakdown of cartilage in arthritic conditions. The down-regulation of these MMPs by this compound points to a direct chondroprotective effect, which may contribute significantly to the therapeutic action of aceclofenac in osteoarthritis and rheumatoid arthritis nih.govneliti.com. Furthermore, some evidence suggests that this compound may selectively inhibit COX-2, which could contribute to its anti-inflammatory profile nih.gov.

Future investigations are needed to explore:

Non-COX/MMP Targets: Identifying other molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action.

Receptor Binding Assays: Comprehensive screening to determine if the compound interacts with other receptors involved in inflammation and pain signaling.

Comparative Studies: Directly comparing the potency and efficacy of this compound with its parent drug and other metabolites across a range of biochemical assays to delineate their respective contributions.

Development of Advanced Analytical Platforms for Comprehensive Metabolite Profiling

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. Researchers have developed and validated several sophisticated analytical methods for this purpose. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant techniques, offering high sensitivity and specificity nih.govnih.govresearchgate.net.

These methods allow for the simultaneous measurement of aceclofenac and its major metabolites, including this compound, diclofenac (B195802), and 4'-hydroxydiclofenac (B1664172), in plasma samples nih.govnih.govresearchgate.net. The development of Ultra Performance Liquid Chromatography (UPLC) methods further enhances the speed and resolution of analysis indexcopernicus.com.

Future advancements in this area will likely focus on:

Higher Throughput: Miniaturization and automation of sample preparation and analysis to screen large numbers of samples more efficiently.

Increased Sensitivity: Developing methods capable of detecting and quantifying trace levels of metabolites in various biological tissues, not just plasma.

Hyphenated Techniques: Broader implementation of techniques like LC-MS-NMR, which combine separation with multiple forms of spectroscopic analysis for unambiguous structural elucidation of novel or unexpected metabolites ctppc.org.

| Technique | Matrix | Key Parameters | Reference |

|---|---|---|---|

| LC-MS/MS | Human Plasma | Column: Reverse-phase C18 Mobile Phase: Acetonitrile (B52724)/0.1% formic acid (80:20 v/v) Detection: ESI in multiple reaction-monitoring (MRM) mode | nih.govresearchgate.net |

| HPLC-MS/MS | Rat Plasma | Column: Reverse-phase C18 Mobile Phase: Acetonitrile/0.1% formic acid (9:1 v/v) Detection: ESI in selective reaction-monitoring (SRM) mode | nih.gov |

| RP-HPLC | Human Plasma | Column: Reverse-phase C18 Mobile Phase: Acetonitrile-phosphate buffer gradient Detection: UV at 282 nm | researchgate.net |

| UPLC-MS/MS | Bulk Drug/Tablets | Column: UPLC C18 (2.1 x 50 mm, 1.7 µm) Mobile Phase: Acetonitrile, water, formic acid (80:20:0.5 v/v/v) Detection: ESI+ in MRM mode | indexcopernicus.com |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Metabolite Research

The advent of "omics" technologies provides a powerful, systems-level approach to understanding the biological effects of drug metabolites. These technologies can reveal global changes in proteins (proteomics) and small molecules (metabolomics) following exposure to a compound springernature.com.

While specific proteomics or metabolomics studies focused solely on this compound are not yet widely published, this is a clear future direction for the field. Applying these technologies could:

Uncover Biomarkers: Metabolomics can identify unique metabolic fingerprints associated with the compound's efficacy or potential toxicity.

Elucidate Mechanisms: Proteomics can reveal changes in protein expression that point to previously unknown cellular pathways affected by this compound.

Build Network Models: Integrating data from multiple omics platforms can create comprehensive models of the compound's biological interactions, providing a holistic view of its effects springernature.comscienceopen.com. This approach is crucial for moving from a single-target view to a network-based understanding of drug action.

Addressing Fundamental Research Gaps in the Understanding of this compound's Biological Role

Despite recent progress, significant gaps remain in the scientific understanding of this compound. Addressing these questions will be critical for potentially translating this metabolite into new therapeutic applications.

Key research gaps include:

Independent Pharmacological Profile: A comprehensive characterization of its activity independent of its parent drug, aceclofenac, is needed. Does it possess a unique therapeutic window or side-effect profile?

Metabolic Stability and Further Conversion: While its formation is known, its subsequent metabolic fate and rate of clearance are less well-defined compared to the parent drug nih.gov.

Potential as a Standalone Drug: Research is needed to evaluate whether this compound could be developed as a therapeutic agent in its own right, potentially offering a better efficacy or safety profile than aceclofenac for certain conditions.

Structure-Activity Relationship: There is a need for studies that synthesize and test analogues of this compound to understand how structural modifications could enhance its beneficial activities or reduce any unwanted effects acs.org.

Future research focused on these areas will be instrumental in fully unlocking the therapeutic potential of this compound and refining its role in modern pharmacology.

Q & A

Basic: What are the primary metabolic pathways of aceclofenac leading to 4'-hydroxyaceclofenac, and how do these influence its pharmacological activity?

Aceclofenac undergoes hepatic metabolism primarily via CYP2C9 to form this compound, which is further hydrolyzed to 4'-hydroxydiclofenac. This biotransformation is critical because this compound itself exhibits weak COX-2 inhibition (IC50 = 36 µM), while its downstream metabolite, 4'-hydroxydiclofenac, shows potent COX-2 inhibition (IC50 = 16.9 nM). The parent drug and its metabolites collectively contribute to anti-inflammatory effects, with hydrolysis in synovial cells enhancing local activity at inflammation sites.

Basic: What is the evidence for this compound’s selectivity toward COX-2, and how does this compare to aceclofenac?

In human whole blood assays, aceclofenac demonstrates COX-2 selectivity (IC50: COX-1 >100 µM; COX-2 = 0.8 µM), while this compound has weaker COX-2 inhibition (IC50 = 36 µM) and no COX-1 activity. This selectivity explains aceclofenac’s improved gastrointestinal tolerability compared to non-selective NSAIDs. However, long-term synovial cell studies indicate that this compound’s anti-inflammatory effects depend on hydrolysis to 4'-hydroxydiclofenac, which directly inhibits COX-2.

Advanced: How should researchers design experiments to assess this compound’s chondroprotective effects in osteoarthritis models?

Use primary human osteoarthritic chondrocytes exposed to IL-1β to simulate inflammation. Measure suppression of IL-1β-induced promatrix metalloproteinases (MMP-1 and MMP-3) and proteoglycan release via ELISA or Western blot. Include controls for metabolite conversion (e.g., diclofenac) and validate hydrolytic activity in cell lysates. Synovial fluid from rheumatoid arthritis patients can model joint-specific metabolism.

Advanced: How can conflicting data on this compound’s COX inhibition in short-term vs. long-term assays be resolved methodologically?

Short-term (<24 hr) whole blood assays show no direct COX inhibition by this compound, as it requires hydrolysis to 4'-hydroxydiclofenac for activity. In contrast, long-term synovial cell cultures (≥24 hr) allow hydrolysis, enabling metabolite-driven COX-2 inhibition. To reconcile this, use parallel assays with and without hydrolysis inhibitors (e.g., esterase blockers) and quantify metabolite levels via LC-MS.

Advanced: What analytical methods are recommended for detecting this compound in environmental samples, and what challenges exist?

Ultraperformance liquid chromatography-electrospray ionization-hybrid quadrupole-time-of-flight-mass spectrometry (UPLC-ESI-QTOF-MS) is optimal for identifying this compound and its degradation products in wastewater. Challenges include rapid biodegradation in activated sludge systems (4% residual in MBR-treated water) and interference from aceclofenac’s ester cleavage products (e.g., diclofenac). Spiked controls and isotopic labeling improve quantification accuracy.

Advanced: How does this compound’s role in PGE2 suppression differ between in vitro and ex vivo models?

In rheumatoid synovial cells, this compound suppresses PGE2 indirectly via hydrolysis to 4'-hydroxydiclofenac, which inhibits COX-2. In whole blood assays, direct COX inhibition is negligible. To model this ex vivo, use synovial fluid from arthritis patients and compare hydrolysis rates across cell types. Correlation analyses between hydrolytic activity and PGE2 suppression (r² >0.8 in synovial cells) validate the mechanism.

Advanced: What in vitro models best capture the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

Co-culture systems integrating hepatocytes (for CYP2C9-mediated metabolism) and synovial cells (for hydrolysis) replicate in vivo PK-PD dynamics. Measure time-dependent metabolite concentrations (e.g., LC-MS) and correlate with COX-2 inhibition (e.g., PGE2 ELISA). Synovial fluid penetration studies (plasma:synovial fluid ratio ≈ 2:1) should be replicated using dialysis membranes.

Table 1. Key Pharmacological Parameters of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.